![molecular formula C10H9ClN4O2 B2747338 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 321522-17-2](/img/structure/B2747338.png)
1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine
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Overview
Description
1-(4-Chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, also known as MNP, is an organic compound that has been used in scientific research and experiments for many years. It is a pyrazolone derivative and is structurally related to phenazone, a commonly used analgesic drug. MNP is a versatile compound that has been used in a variety of applications, including synthesis, biological research, and drug development.
Scientific Research Applications
Antiviral Activity
This compound has been explored for its potential antiviral properties. Derivatives of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine have shown activity against viruses such as the tobacco mosaic virus, indicating its potential use in agricultural virology and as a lead compound for developing new antiviral agents .
Anti-Allergic Properties
Research has been conducted on derivatives of this compound for their anti-allergic effects. These studies have shown promising results in the treatment of allergic conditions such as asthma and allergic itching, suggesting that these derivatives could be developed into new anti-allergic medications .
Serotonin Receptor Agonism
The compound has been utilized to study its binding affinity with serotonin receptors. This application is significant in the field of neurochemistry and pharmacology, where it can be used to understand the mechanisms of action of various neurological drugs .
Cancer Research
In the realm of oncology, the compound’s derivatives have been investigated for their ability to inhibit cell growth and survival pathways in cancer cells. This indicates its potential application in cancer research, particularly in the development of novel chemotherapeutic agents.
Enzyme and Protein Studies
The compound has found applications in biochemistry, particularly in the study of enzyme and protein structure and functionality. This is crucial for understanding the biological processes and for the development of drugs targeting specific enzymes or proteins .
Agricultural Applications
Derivatives of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine have been reported to possess herbicidal properties. This suggests its use in the development of new herbicides for agricultural purposes, contributing to the management of weeds and crop protection .
Mechanism of Action
Target of Action
The compound “1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine” is a derivative of the pyrazole class of compounds . Pyrazole derivatives have been found to target various pathogens. For instance, pyraclostrobin, a pyrazole derivative, is known to target Botrytis cinerea and Alternaria alternata, which are fungal pathogens . Another study showed that some hydrazine-coupled pyrazole derivatives exhibited potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives like pyraclostrobin work by disrupting the production of adenosine triphosphate (atp) in the target organisms . This disruption of ATP production leads to cellular death and ultimately organism mortality .
Biochemical Pathways
It can be inferred from related compounds that the compound might affect the mitochondrial respiration pathway, leading to disruption of atp production .
Pharmacokinetics
Related compounds like pyraclostrobin are known to be metabolically stable and exhibit good absorption and elimination profiles .
Result of Action
Based on the mode of action, it can be inferred that the compound might lead to cellular death in the target organisms by disrupting atp production .
Action Environment
Related compounds like pyraclostrobin are known to be used in various environments, including agriculture . They are also known to be biodegradable to some extent .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-methyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-4-2-7(11)3-5-8/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKGLEINTDIAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine |
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